1-(3-溴-5-异恶唑基)-2-溴乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol” is a brominated derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . Isoxazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
Again, without specific studies or data on “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol”, it’s challenging to provide an analysis of its chemical reactions. Isoxazole rings are generally stable but can participate in various chemical reactions depending on their substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethanol group) would influence its properties .科学研究应用
1. 5-磺酰氟异恶唑的合成
Leng & Qin (2018) 的一项研究开发了 1-溴乙烯-1-磺酰氟 (1-Br-ESF) 作为一种新的 SuFEx 可点击试剂。这种试剂能够区域选择性地合成 5-磺酰氟异恶唑,为具有磺酰氟部分官能化的异恶唑提供了一条通用且直接的途径。
2. 抗结核和抗菌活性
Popat 等人 (2004) 的研究合成了 3-芳基-5-(3'-溴/氯苯基)异恶唑衍生物。这些化合物被筛选出具有抗结核和抗菌活性,突出了异恶唑衍生物的潜在生物医学应用。
3. CO2 的电化学转化
Zhong 等人 (2019) 展示了通过在无膜电化学电池中耦合阳极和阴极反应,将 CO2 电化学转化为药物中间体 2-溴乙醇。这个过程为使用简单的方法将 CO2 转化为有价值的产品提供了一种新的策略 (Zhong 等人,2019)。
4. 疟疾治疗的共价抑制剂
Bruno 等人 (2014) 的一项研究开发了甘油醛-3-磷酸脱氢酶的共价抑制剂,用于治疗疟疾。他们筛选了一个 3-溴-异恶唑啉衍生物库,证明了对该酶催化半胱氨酸的选择性结合。
5. 新型异恶唑的合成
Hay & Wolfe (2007) 描述了一种钯催化的碳醚化过程,用于合成取代的异恶唑烷,可用作复杂分子合成中的中间体。这种方法提供了现有方法无法实现的异恶唑烷立体异构体 (Hay & Wolfe, 2007)。
作用机制
Target of Action
The primary target of 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol, also known as broxaterol hydrochloride, is the beta2-adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung function.
Mode of Action
Broxaterol hydrochloride acts as a beta2-agonist . It binds to the beta2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the bronchial airways. This results in the inhibition of bronchial constriction .
Pharmacokinetics
It is known that the compound is administered orally and its bronchodilating effect is dose-related
Result of Action
The primary molecular effect of broxaterol hydrochloride is the prevention of bronchial constriction, which can be beneficial in conditions such as bronchial asthma . On a cellular level, it inhibits the release of inflammatory mediators and relaxes bronchial smooth muscle.
未来方向
属性
IUPAC Name |
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIIEBIFVAUGEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。